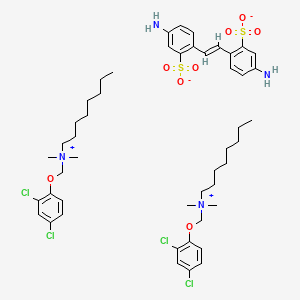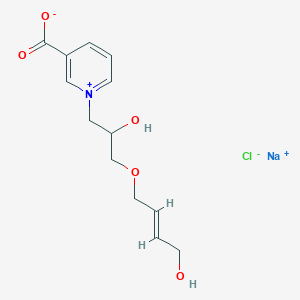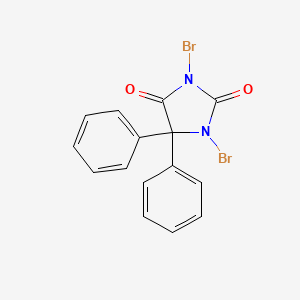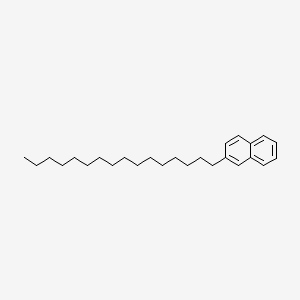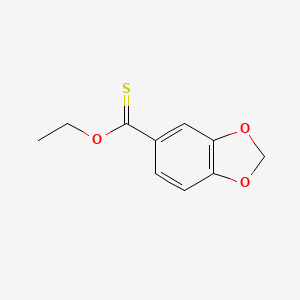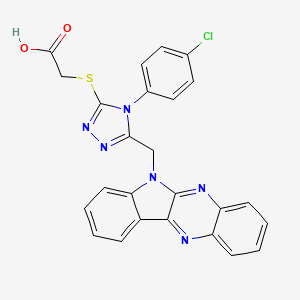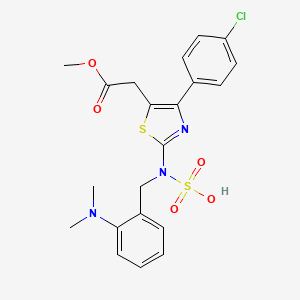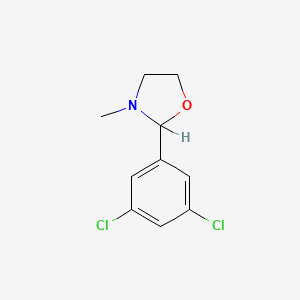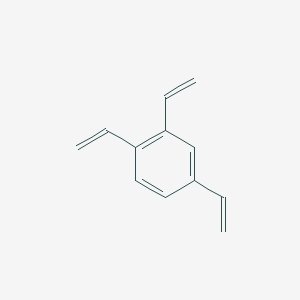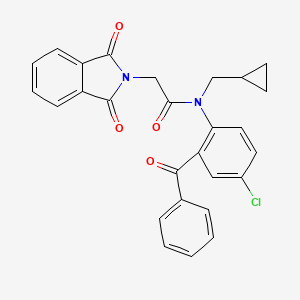
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzoyl group, a chlorophenyl group, and a cyclopropylmethyl group attached to an isoindole-acetamide backbone. Its intricate structure allows it to participate in a variety of chemical reactions, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide typically involves multiple steps, starting with the preparation of the isoindole-acetamide backbone. This can be achieved through the reaction of phthalic anhydride with an appropriate amine, followed by cyclization. The benzoyl and chlorophenyl groups are then introduced through Friedel-Crafts acylation and halogenation reactions, respectively. The final step involves the attachment of the cyclopropylmethyl group via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
作用機序
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds include other isoindole derivatives, benzoyl-substituted compounds, and chlorophenyl-containing molecules. Examples include:
- N-(2-Benzoylphenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide
- N-(4-Chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide
Uniqueness
What sets N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
2897-01-0 |
|---|---|
分子式 |
C27H21ClN2O4 |
分子量 |
472.9 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C27H21ClN2O4/c28-19-12-13-23(22(14-19)25(32)18-6-2-1-3-7-18)29(15-17-10-11-17)24(31)16-30-26(33)20-8-4-5-9-21(20)27(30)34/h1-9,12-14,17H,10-11,15-16H2 |
InChIキー |
XZPWMJHFZHMTAE-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


